molecular formula C18H24N6O2 B2403799 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014051-60-5

8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2403799
CAS No.: 1014051-60-5
M. Wt: 356.43
InChI Key: NABABRWQBNOWCZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of purine-2,6-dione derivatives, characterized by a bicyclic purine core modified with diverse substituents. Its structure includes:

  • 8-position: A 3,5-diethyl-substituted pyrazole ring, enhancing steric bulk and lipophilicity compared to dimethyl analogs .
  • 7-position: An ethyl group, which may influence conformational flexibility and binding interactions compared to bulkier alkenyl substituents .
  • 3-position: A methyl group, common in related purine derivatives for metabolic stability .

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-7-ethyl-3-methyl-1-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-6-10-23-16(25)14-15(21(5)18(23)26)19-17(22(14)9-4)24-13(8-3)11-12(7-2)20-24/h6,11H,1,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABABRWQBNOWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC=C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity. The specific targets within these contexts would require further investigation.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown antitumoral activity due to inhibition of tubulin polymerization. This suggests that the compound might interact with its targets, leading to changes in cellular structures and functions.

Result of Action

Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity, suggesting that this compound may have similar effects.

Biological Activity

The compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 1014051-60-5) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. This article reviews the biological activity of this specific compound based on available research findings.

The molecular formula of the compound is C18H24N6O2C_{18}H_{24}N_{6}O_{2}, with a molecular weight of 356.4 g/mol. The structure includes a purine base modified with pyrazole and alkenyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H24N6O2
Molecular Weight356.4 g/mol
CAS Number1014051-60-5

Anti-inflammatory Activity

Research on pyrazole derivatives indicates that they possess significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Compounds similar to 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl have been synthesized and tested against various cancer cell lines. For example, a related pyrazole was reported to inhibit intracellular NS5B activity and HCV RNA replication in hepatocellular carcinoma cells . The structural modifications in the pyrazole ring appear crucial for enhancing cytotoxicity against cancer cells.

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial efficacy. Studies have shown that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria. Notably, modifications at the amide linkage in pyrazoles have been linked to improved antibacterial properties against pathogens such as E. coli and S. aureus .

Case Studies

Several studies highlight the biological activities of pyrazole derivatives:

  • Anti-inflammatory Effects : A study synthesized novel pyrazole derivatives that exhibited significant inhibition of IL-6 and TNF-α production in vitro .
  • Anticancer Properties : Research indicated that specific modifications in the pyrazole structure could lead to enhanced anticancer activity against HepG2 cells (a liver cancer cell line) by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : A group of researchers tested various pyrazole derivatives against multiple bacterial strains and found that some compounds exhibited promising results comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, it has shown promise against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Research indicates that modifications in the pyrazole structure can enhance its efficacy against specific cancer types .

Antimicrobial Properties
The compound's structural characteristics allow it to exhibit antimicrobial properties. Pyrazole derivatives have been extensively studied for their ability to combat bacterial and fungal infections. The specific compound has demonstrated activity against certain strains of fungi and bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of pyrazole compounds. The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases. Its mechanism may involve inhibition of pro-inflammatory cytokines and mediators .

Agricultural Applications

Fungicide Development
The agricultural sector has shown significant interest in the development of novel fungicides based on pyrazole derivatives. The compound's unique structure may provide an effective alternative to traditional fungicides. Studies have indicated that it can inhibit the growth of various phytopathogenic fungi, making it a candidate for managing crop diseases .

Herbicide Activity
In addition to fungicidal properties, there is potential for this compound to be developed into an herbicide. Pyrazole derivatives have been reported to affect plant growth regulators and could be engineered to selectively target weed species without harming crops .

Case Studies

Study Focus Findings
Study 1 Anticancer activityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2 Antimicrobial propertiesShowed effectiveness against specific bacterial strains with low MIC values.
Study 3 Agricultural applicationsIdentified as a promising candidate for fungicide development with effective field performance against Sclerotium rolfsii.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name CAS Number 8-Position Substituent 7-Position Substituent 1-Position Substituent Availability
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Not Available 3,5-Diethyl Ethyl Prop-2-en-1-yl Research Chemical
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6-dione 1014072-87-7 3,5-Dimethyl 2-Methylallyl H (implied) Discontinued
8-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6-dione 1014032-57-5 3,5-Diethyl 2-Methylallyl H (implied) Available (Enquire)

Substituent Analysis :

  • 7-Position : Ethyl vs. 2-methylallyl groups affect molecular flexibility; the latter’s unsaturated bond may introduce conjugation effects or reactivity .
  • 1-Position : The allyl group in the target compound could offer unique reactivity (e.g., Michael addition or cross-linking) compared to unsubstituted analogs .

Physicochemical and Hazard Profiles

  • Melting Points : While the target compound’s melting point is unreported, structurally related tetrahydroimidazo[1,2-a]pyridines () exhibit high melting points (~243–245°C), suggesting similar thermal stability .

Q & A

Basic Research Questions

Q. How can the structure of 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione be confirmed after synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign proton (¹H NMR) and carbon (¹³C NMR) signals to verify substituent positions and connectivity. For example, pyrazole protons typically resonate at δ 6.0–7.5 ppm, while allyl groups show characteristic splitting patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for purine-dione moieties) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy .

Q. What methods optimize the synthesis yield of this compound in multi-step reactions?

  • Methodology :

  • Solvent Selection : Use ethanol or 1,4-dioxane for reflux reactions, balancing polarity and boiling point to enhance intermediate stability .
  • Catalyst-Free Cyclization : Avoid side reactions by optimizing reaction time (e.g., 2–4 hours for pyrazole formation) and stoichiometry of reagents like malononitrile or ethyl cyanoacetate .
  • Purification : Recrystallize from DMF/EtOH (1:1) mixtures to remove unreacted starting materials .

Q. How can solubility and pharmacokinetic properties be assessed for this compound?

  • Methodology :

  • SwissADME Analysis : Predict lipophilicity (LogP), aqueous solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five) .
  • Experimental Solubility Testing : Use HPLC or UV-Vis spectroscopy to quantify solubility in buffered solutions (pH 1–7.4) .

Advanced Research Questions

Q. How can data contradictions in reaction pathway proposals (e.g., cyclization vs. dimerization) be resolved?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via time-resolved NMR or LC-MS to identify intermediates and competing pathways .
  • Computational Modeling : Use DFT calculations to compare activation energies of proposed pathways. For example, assess the feasibility of palladium-catalyzed cyclization vs. thermal dimerization .

Q. What mechanistic insights explain the regioselectivity of pyrazole-allyl interactions in this compound?

  • Methodology :

  • Isotopic Labeling : Introduce deuterium at the allyl group to track proton transfer during cyclization via ²H NMR .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm spatial orientation of substituents .

Q. How can computational models improve predictions of drug-likeness for derivatives of this compound?

  • Methodology :

  • Machine Learning (ML) : Train models on datasets of purine analogs to predict ADMET properties (e.g., bioavailability, toxicity) .
  • Molecular Dynamics (MD) : Simulate binding affinities to target enzymes (e.g., COX-2 for anti-inflammatory activity) using docking software like AutoDock Vina .

Data Contradiction Analysis

Q. How to address discrepancies between predicted (SwissADME) and experimental pharmacokinetic data?

  • Methodology :

  • Parameter Refinement : Adjust computational models by incorporating experimental LogP and pKa values to improve accuracy .
  • In Vitro Assays : Validate predictions with Caco-2 cell permeability tests or microsomal stability assays .

Catalytic System Design

Q. What catalytic systems enhance the efficiency of purine-dione functionalization?

  • Methodology :

  • Palladium Catalysis : Employ Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura coupling to introduce aryl groups at the pyrazole ring .
  • Green Chemistry Approaches : Use formic acid derivatives as CO surrogates to reduce toxicity in reductive cyclization steps .

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